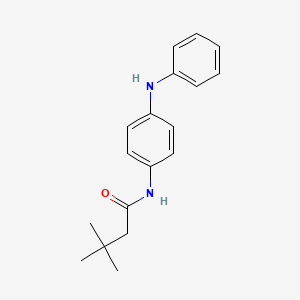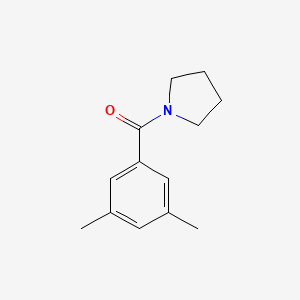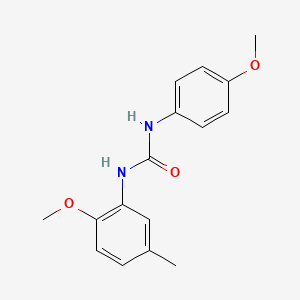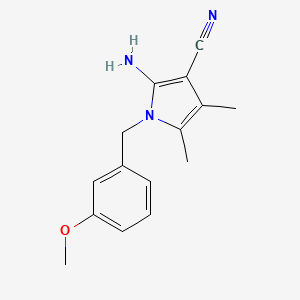
5-bromo-N-(2-isopropylphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-isopropylphenyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-isopropylphenyl)-2-methoxybenzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, this compound also inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound also inhibits the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs). Furthermore, this compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(2-isopropylphenyl)-2-methoxybenzamide in lab experiments is its potent inhibitory activity against HDACs and CDKs. Additionally, this compound has also been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 5-bromo-N-(2-isopropylphenyl)-2-methoxybenzamide. One of the significant directions is the investigation of its potential use in combination therapy with other cancer drugs. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use. Furthermore, the development of more potent and selective analogs of this compound is also an area of future research. Finally, the investigation of the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases is also an area of future research.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential for therapeutic applications in various scientific research studies. This compound has been investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to determine the full potential of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-isopropylphenyl)-2-methoxybenzamide involves a multi-step reaction sequence. The starting material is 2-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-isopropylaniline to form the amide intermediate. Finally, the amide intermediate is brominated using N-bromosuccinimide to yield the final product, this compound.
Applications De Recherche Scientifique
5-bromo-N-(2-isopropylphenyl)-2-methoxybenzamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11(2)13-6-4-5-7-15(13)19-17(20)14-10-12(18)8-9-16(14)21-3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZGHKIUDZEXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5838319.png)
![N'-cyclohexylidene-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5838324.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5838343.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5838347.png)



![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)


![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5838405.png)
